Cas no 166547-21-3 (2,5-Phenanthrenedione, 7-ethenyl-1,3,4,4a,4b,8,8a,9,10,10a-decahydro-3-hydroxy-1,1,4a,8-tetramethyl-, (3R,4aR,4bR,8S,8aR,10aS)-)

166547-21-3 structure
Nome del prodotto:2,5-Phenanthrenedione, 7-ethenyl-1,3,4,4a,4b,8,8a,9,10,10a-decahydro-3-hydroxy-1,1,4a,8-tetramethyl-, (3R,4aR,4bR,8S,8aR,10aS)-
2,5-Phenanthrenedione, 7-ethenyl-1,3,4,4a,4b,8,8a,9,10,10a-decahydro-3-hydroxy-1,1,4a,8-tetramethyl-, (3R,4aR,4bR,8S,8aR,10aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,5-Phenanthrenedione,7-ethenyl-1,3,4,4a,4b,8,8a,9,10,10a-decahydro-3-hydroxy-1,1,4a,8-tetramethyl-,(3R,4aR,4bR,8S,8aR,10aS)-
- (-)-Phytocassane A
- 2,5-Phenanthrenedione,7-ethenyl-1,3,4,4a,4b,8,8a,9,10,10a-decahydro-3-hydroxy-1,1,4a,8-tetramethyl-,[3R-(3a,4aa,4bb,8b,8aa,10ab)]-
- Phytocassane A
- CID 102247148
- 2,5-Phenanthrenedione, 7-ethenyl-1,3,4,4a,4b,8,8a,9,10,10a-decahydro-3-hydroxy-1,1,4a,8-tetramethyl-, (3R,4aR,4bR,8S,8aR,10aS)-
-
- Inchi: 1S/C20H28O3/c1-6-12-9-14(21)17-13(11(12)2)7-8-16-19(3,4)18(23)15(22)10-20(16,17)5/h6,9,11,13,15-17,22H,1,7-8,10H2,2-5H3/t11-,13-,15-,16-,17+,20-/m1/s1
- Chiave InChI: XVEOIKIXOSKAFL-BJASISCMSA-N
- Sorrisi: O[C@H]1C(C(C)(C)[C@H]2CC[C@@H]3[C@H](C)C(C=C)=CC([C@H]3[C@]2(C)C1)=O)=O
Proprietà calcolate
- Massa esatta: 316.20384475g/mol
- Massa monoisotopica: 316.20384475g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 1
- Complessità: 600
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 6
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 54.4
Proprietà sperimentali
- Densità: 1.107±0.06 g/cm3(Predicted)
- Punto di ebollizione: 462.0±45.0 °C(Predicted)
- pka: 12.94±0.70(Predicted)
2,5-Phenanthrenedione, 7-ethenyl-1,3,4,4a,4b,8,8a,9,10,10a-decahydro-3-hydroxy-1,1,4a,8-tetramethyl-, (3R,4aR,4bR,8S,8aR,10aS)- Letteratura correlata
-
1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
166547-21-3 (2,5-Phenanthrenedione, 7-ethenyl-1,3,4,4a,4b,8,8a,9,10,10a-decahydro-3-hydroxy-1,1,4a,8-tetramethyl-, (3R,4aR,4bR,8S,8aR,10aS)-) Prodotti correlati
- 37682-31-8(Ethyl 2-(2-nitrophenoxy)acetate)
- 1205750-08-8(7-Amino-2,3-dihydro-1,4,-benzoxazepine 1,1-Dimethyl Ester)
- 1090918-01-6(2-[1-(6-chloropyridin-3-yl)-N-propylformamido]-N-(2-methylphenyl)acetamide)
- 2171304-46-2((3R)-3-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid)
- 1260858-94-3(3-(2,4-dichloro-5-fluorophenyl)azetidine)
- 1935275-69-6(CID 131071778)
- 878414-19-8(1,6,7,8-tetramethyl-3-2-(morpholin-4-yl)ethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1804488-18-3(3-Amino-4-(aminomethyl)-2-(difluoromethyl)-5-fluoropyridine)
- 899975-84-9(ethyl 4-(3-chlorophenyl)methoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1896891-81-8(3-Bromo-2,4,5-trifluoroacetopheone)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
